Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
Description
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is a bicyclic ester characterized by a spiro[3.3]heptane scaffold fused with a ketone group at position 3 and a methylene-linked acetate ester at position 1. The spiro architecture imposes conformational rigidity, which is advantageous in medicinal chemistry for stabilizing bioactive conformations . The ketone moiety (3-oxo group) enhances polarity and serves as a hydrogen bond acceptor, while the ester group contributes to lipophilicity, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKRVKWQIXGLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)C12CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance of Methyl 2-{3-Oxospiro[3.3]heptan-1-yl}acetate
The spiro[3.3]heptane scaffold is a bicyclic system where two cyclopropane rings share a single bridgehead atom. In this compound, the 3-oxo group introduces a ketone functionality, while the 1-yl acetate moiety provides a handle for further derivatization. This combination renders the compound valuable in medicinal chemistry, particularly as a rigid analog for conformational restriction in drug design.
Synthetic Strategies for Spiro[3.3]heptane Core Formation
[2+2] Cycloaddition of Dichloroketene and Alkenes
A foundational method for constructing the spiro[3.3]heptane framework involves [2+2] cycloaddition between dichloroketene and alkenes. This reaction, catalyzed by zinc-copper alloy and phosphorus oxychloride in diethyl ether, generates dichlorocyclobutanones (e.g., compound 1 in Scheme 1). Subsequent reduction with acetic acid and zinc yields cyclobutanones (e.g., compound 2 ), which serve as precursors for further functionalization.
Example Protocol
Double Substitution Reactions Using Di-Electrophiles and Di-Nucleophiles
An alternative route employs double substitution between tetra-electrophiles (e.g., pentaerythritol tetrabromide) and di-nucleophiles (e.g., diethyl malonate). This method, exemplified in the synthesis of Fecht’s acid, avoids the low yields associated with cycloadditions. For this compound, this approach could involve:
Functionalization of the Spiro[3.3]heptane Core
Introduction of the 3-Oxo Group
The ketone at position 3 is typically introduced during cycloaddition or via oxidation of a secondary alcohol. In the [2+2] cycloaddition route, the dichloroketene directly contributes to the ketone formation upon reduction.
Esterification at Position 1
Attaching the methyl acetate group requires esterification of a carboxylic acid intermediate. Two proven methods include:
EDCI/DMAP-Mediated Esterification
A model reaction (Scheme 6b) demonstrates the coupling of 3-oxocyclobutanecarboxylic acid with ethanol using EDCI and 4-Dimethylaminopyridine (DMAP) in dichloromethane (74% yield). Adapting this for methyl ester synthesis:
- Activate the carboxylic acid with EDCI.
- React with methanol in the presence of DMAP.
Methanolysis of Acid Chlorides
Alternatively, converting the carboxylic acid to its acid chloride (e.g., using thionyl chloride) followed by reaction with methanol provides the ester. However, this method may require stringent anhydrous conditions.
Case Study: Synthesis of this compound
Stepwise Procedure
Spirocycle Formation :
Carboxylic Acid Synthesis :
- Oxidize a secondary alcohol (if present) or introduce a carboxyl group via cyanation/hydrolysis.
Esterification :
Comparative Analysis of Synthetic Routes
Recommendations for Industrial-Scale Synthesis
For large-scale production, the double substitution route is preferable due to higher yields and scalability. EDCI-mediated esterification, despite reagent costs, ensures reproducibility and minimizes side reactions. Future research should explore catalytic asymmetric cycloadditions to access enantiopure spiroheptanes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is a chemical compound with the CAS number 2229196-57-8 . It features a spiro[3.3]heptane core, a structural motif of interest in medicinal chemistry due to its rigidity, which allows for defined placement of functional groups for receptor site exploration and structure-activity relationship (SAR) studies .
Potential Applications
While the primary use of this compound in research is as a versatile small molecule scaffold , its structural features suggest several potential applications:
- Medicinal Chemistry: Spiro[3.3]heptanes can serve as scaffolds for positioning functional groups in defined spatial arrangements, which is valuable for exploring receptor sites and developing SAR . The rigidity of the spirocyclic system can also provide entropic advantages for certain receptors .
- Building Block for Synthesis: Esters can be used for preparation of compounds which can be building blocks for amide couplings after being hydrolyzed to carboxylic acids .
- Development of SAR: Applications of the spiro[3.3]heptane ring system are often limited to developments of SAR .
Synthesis of Spiro[3.3]heptanes
The synthesis of spiro[3.3]heptane derivatives often involves [2+2] cycloadditions and double substitution reactions . One approach involves successive [2+2] cycloadditions between dichloroketene and olefins, although this method may result in low to moderate yields and require chromatographic purification . Another route uses cyclizations through double substitution reactions between di- .
Considerations for Handling
Mechanism of Action
The mechanism of action of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester and ketone functional groups can undergo hydrolysis or reduction, respectively, influencing the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate with key analogs (Table 1):
Table 1: Comparative Analysis of this compound and Structural Analogs
Key Observations
Steric and Electronic Effects
- tert-Butyl Carbamate () : The bulky tert-butyl group introduces steric hindrance, reducing reactivity at the carbamate site. Its NH group enables hydrogen bonding, enhancing crystal packing predictability (relevant to Etter’s hydrogen-bonding rules, ).
Collision Cross-Section (CCS) Insights
- Both tert-butyl carbamate and the boron trifluoride derivative exhibit similar CCS values (~162.9 Ų for [M+H]+), indicating comparable gas-phase compactness despite differing functional groups. This suggests the spiro architecture dominates molecular shape.
Hydrogen Bonding and Crystallography
The ketone in this compound acts solely as a hydrogen bond acceptor, whereas hydroxyl and carbamate analogs () can both donate and accept bonds, influencing crystallization behavior . Tools like SHELX () and WinGX/ORTEP () are critical for resolving such structural nuances.
Biological Activity
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is a compound with significant potential in various biological applications, particularly in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- Functional Groups : The compound contains an ester and a ketone functional group, which are pivotal for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic ketone with methyl bromoacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Common solvents include anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), under conditions ranging from room temperature to reflux.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary results from cell line studies indicate that it can inhibit the proliferation of certain cancer cells, potentially through apoptosis induction or cell cycle arrest. The specific pathways involved are still under investigation, but the presence of the spirocyclic structure may enhance its interaction with cancer-related molecular targets.
Case Studies
- Antimicrobial Screening : A study conducted on several derivatives of this compound revealed that modifications to the ester group could enhance antimicrobial potency. Compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones at concentrations as low as 25 µg/mL.
- Cancer Cell Line Testing : In a series of experiments using human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting the compound's potential as an anticancer agent.
The biological activity of this compound is likely linked to its ability to interact with specific enzymes or receptors in microbial and cancer cells. The ester group may undergo hydrolysis, while the ketone can participate in redox reactions, influencing various biochemical pathways.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-{3-hydroxyspiro[3.3]heptan-1-yl}acetate | Structure | Moderate antimicrobial activity |
| Ethyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate | Structure | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
